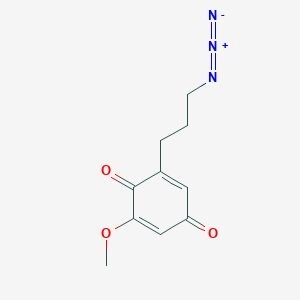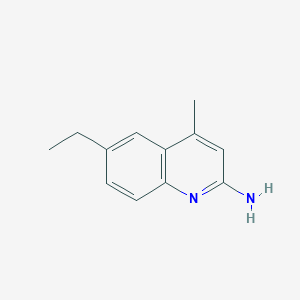
6-Ethyl-4-methylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methylquinolin-2-amine is a heterocyclic aromatic amine derived from quinoline. Quinoline and its derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development . The compound’s structure consists of a quinoline core with ethyl and methyl substituents at the 6th and 4th positions, respectively, and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-methylquinolin-2-amine can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation and transition metal-catalyzed reactions. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-methylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
6-Ethyl-4-methylquinolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-4-methylquinolin-2-amine involves its interaction with various molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It may also inhibit enzymes involved in metabolic pathways, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the ethyl and methyl substituents.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4th position.
2-Aminoquinoline: A derivative with an amine group at the 2nd position.
Uniqueness
6-Ethyl-4-methylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups enhances its lipophilicity and may improve its ability to penetrate biological membranes .
Properties
CAS No. |
92412-83-4 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethyl-4-methylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
XSZZEHFNQBBMHV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
![[6-(Hydroxymethyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl](phenyl)methanone](/img/structure/B14369867.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
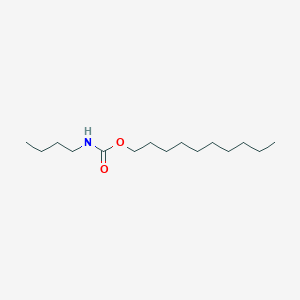
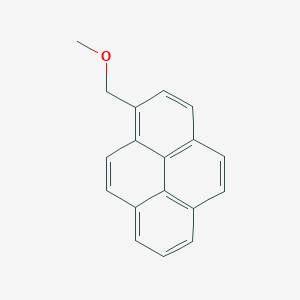
![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)
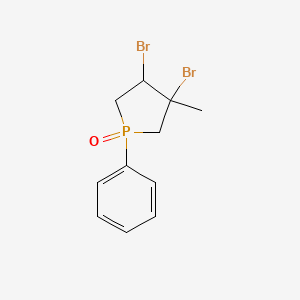


![6,7-Dihydroxy-4a-methyl-3,8-dimethylidenedecahydroazuleno[6,5-b]furan-2(3h)-one](/img/structure/B14369914.png)
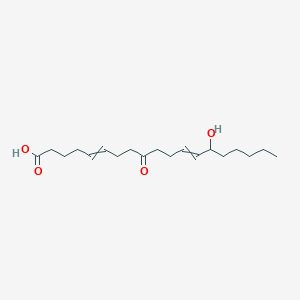
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)
